Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide, also known as BCT-7, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical And Physiological Effects
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide has been found to affect various biochemical and physiological processes, including the regulation of gene expression, cell cycle progression, and apoptosis. Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide has also been shown to modulate the activity of enzymes involved in the metabolism of xenobiotics and endogenous compounds, such as cytochrome P450 and glutathione S-transferase.
Advantages And Limitations For Lab Experiments
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide has several advantages for lab experiments, such as its stability, solubility, and low toxicity. However, Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is relatively difficult to synthesize and purify, which can limit its availability for research. Moreover, the biological activity of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide can be affected by various factors, such as the cell type, concentration, and duration of exposure.
Future Directions
There are several future directions for research on Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide, including the identification of its molecular targets, the optimization of its synthesis and formulation, and the evaluation of its safety and efficacy in animal models and clinical trials. Moreover, the combination of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its anticancer and anti-inflammatory effects. Additionally, the development of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide derivatives and analogs may lead to the discovery of novel compounds with improved biological activity and pharmacokinetic properties.
In conclusion, Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, optimize its synthesis and formulation, and evaluate its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide can be synthesized through a multistep process involving the reaction of 1,3-cyclohexadiene with maleic anhydride, followed by cyclization and amidation. The yield of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Several studies have reported that Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, suggesting its potential as a therapeutic agent for inflammatory diseases.
properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKBPBZBUCQWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343503 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | |
CAS RN |
117896-77-2 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.